molecular formula C11H14FNO6 B008940 2-Fluorophenylephrine CAS No. 109672-71-1

2-Fluorophenylephrine

Cat. No.: B008940
CAS No.: 109672-71-1
M. Wt: 275.23 g/mol
InChI Key: PODKISHDTCTPCL-UHFFFAOYSA-N
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Description

2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid is a chemical compound with the molecular formula C9H12FNO2. It is known for its unique structure, which includes a fluorine atom, a hydroxyl group, and a methylamino group attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol typically involves the reaction of 2-fluorophenol with formaldehyde and methylamine under controlled conditions. The reaction proceeds through a Mannich reaction mechanism, resulting in the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at a temperature range of 50-70°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and methylamino groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, contributing to its overall biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

109672-71-1

Molecular Formula

C11H14FNO6

Molecular Weight

275.23 g/mol

IUPAC Name

2-fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid

InChI

InChI=1S/C9H12FNO2.C2H2O4/c1-11-5-8(13)6-3-2-4-7(12)9(6)10;3-1(4)2(5)6/h2-4,8,11-13H,5H2,1H3;(H,3,4)(H,5,6)

InChI Key

PODKISHDTCTPCL-UHFFFAOYSA-N

SMILES

CNCC(C1=C(C(=CC=C1)O)F)O.C(=O)(C(=O)O)O

Canonical SMILES

CNCC(C1=C(C(=CC=C1)O)F)O.C(=O)(C(=O)O)O

Synonyms

2-fluorophenylephrine
2-FPE

Origin of Product

United States

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